molecular formula C10H12BrCl B3056315 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene CAS No. 70335-40-9

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

Cat. No. B3056315
CAS RN: 70335-40-9
M. Wt: 247.56 g/mol
InChI Key: LSEDHNDZISRJSQ-UHFFFAOYSA-N
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Description

“2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene” is a chemical compound. Its IUPAC name is 2-bromo-4-chloro-1-(chloromethyl)benzene . It has a molecular weight of 239.93 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene” can be represented by the InChI code: 1S/C7H5BrCl2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 .

Scientific Research Applications

Halogenation in Organic Synthesis

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene has been utilized in the field of organic synthesis, particularly in halogenation reactions. For instance, Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts for the ring halogenation of polyalkylbenzenes, leading to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).

Synthesis of Key Intermediates

The compound also plays a crucial role as a key intermediate in the synthesis of complex organic molecules. Jin (2011) discussed the synthesis of 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone, a vital intermediate for preparing norathyriol, from trimethoxybenzene, showcasing the significance of such brominated compounds in multistep organic syntheses (Jin, 2011).

Crystal Structure Studies

In crystallography, compounds like 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene are studied to understand molecular structures better. Arockia Samy and Alexander (2012) reported on the synthesis and X-ray crystal structure of derivatives of 2,4,6-trimethyl-1,3,5-trimethylbenzene, providing insights into the packing of molecules in solids and the interactions stabilizing these structures (Arockia Samy & Alexander, 2012).

Molecular Scaffold in Chemistry

Additionally, such compounds are used as scaffolds for molecular receptors. Wallace et al. (2005) explored 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene (halo = bromo and chloro) compounds as scaffolds for various molecular receptors, emphasizing their versatility in molecular scaffold applications (Wallace et al., 2005).

properties

IUPAC Name

2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEDHNDZISRJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294158
Record name 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

CAS RN

70335-40-9
Record name NSC94822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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